1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea
Description
Properties
IUPAC Name |
1-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c14-8-11(3-4-11)7-13-10(15)12-6-9-2-1-5-16-9/h1-2,5,14H,3-4,6-8H2,(H2,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCCOWJGOIRQNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NCC2=CC=CS2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps:
Formation of the cyclopropyl intermediate: This can be achieved through the reaction of cyclopropylcarbinol with formaldehyde under acidic conditions to form 1-(hydroxymethyl)cyclopropylmethanol.
Introduction of the thiophene moiety: The thiophene ring can be introduced via a nucleophilic substitution reaction using thiophen-2-ylmethylamine.
Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of 1-((1-(Carboxymethyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea.
Reduction: Formation of 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)amine.
Substitution: Formation of halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
Urease Inhibition
Urease is an enzyme implicated in several medical conditions, including kidney stones and urinary tract infections. Compounds with thiourea structures have been studied extensively for their urease inhibitory properties.
- Mechanism : The urea moiety in 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea can interact with the active site of urease, preventing its activity. Table 1: Urease Inhibition Studies
This compound's potential as a urease inhibitor could lead to new treatments for conditions caused by excessive urease activity.
Anticancer Activity
Research indicates that compounds similar to this one exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Mechanism : The thiophene ring enhances the compound's interaction with cancer cell receptors, potentially modulating signaling pathways related to cell proliferation and survival. Table 2: Anticancer Activity Studies
The findings suggest that this compound could be developed into an effective anticancer agent.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases.
- Mechanism : It may inhibit the production of pro-inflammatory cytokines, thereby modulating the immune response. Case Study : In murine models of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in reduced levels of TNF-alpha and IL-6, indicating significant anti-inflammatory effects.
Neuroprotective Properties
Preliminary studies suggest that this compound may offer neuroprotective benefits, particularly in conditions like Alzheimer's disease.
- Mechanism : It may protect neuronal cells from oxidative stress and apoptosis. Table 3: Neuroprotective Activity Findings
Mechanism of Action
The mechanism of action of 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The cyclopropyl and thiophene moieties can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea, a comparative analysis with structurally related urea derivatives is provided below.
Structural Analogues and Substituent Effects
Physicochemical and Pharmacokinetic Properties
- Solubility : The hydroxymethyl group in 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea likely improves aqueous solubility compared to purely lipophilic analogues like 7n (logP ~4.2) .
- Metabolic Stability : Cyclopropane rings generally reduce oxidative metabolism, but the thiophene moiety may increase susceptibility to CYP450-mediated sulfoxidation compared to pyridine or pyrrole derivatives .
- Binding Affinity: Thiophene’s sulfur atom may engage in weaker hydrogen bonding vs.
Research Findings and Limitations
- Synthetic Accessibility : The compound’s cyclopropane and thiophene motifs are synthetically challenging, requiring specialized reagents (e.g., Simmons-Smith cyclopropanation) .
- Unresolved Questions: No direct biological data exists for 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea; activity predictions are extrapolated from structural analogues.
Biological Activity
1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-yl)urea is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound, with the molecular formula and a molecular weight of 226.30 g/mol, has been synthesized and studied for its interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves reactions that introduce the thiophene ring and the hydroxymethyl cyclopropyl group. A common synthetic route includes the reaction of thiophene-2-carboxylic acid with hydroxymethylcyclopropylamine using coupling reagents like DCC (dicyclohexylcarbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the urea linkage .
The biological activity of 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-yl)urea is attributed to its ability to interact with specific molecular targets, potentially including enzymes and receptors involved in various physiological processes. The thiophene moiety is known for its electron-donating properties, which may enhance binding affinity to biological targets .
Antiviral Activity
Research indicates that derivatives of similar structures exhibit antiviral properties, particularly against herpes simplex viruses (HSV). For instance, tricyclic analogues related to this compound have shown significant activity against HSV-1 and HSV-2, suggesting that structural modifications can lead to enhanced antiviral efficacy .
Anticancer Properties
The compound's mechanism may also involve cytostatic activity against tumor cells. Studies on related compounds have demonstrated their ability to inhibit cell proliferation in cancer models, indicating potential use in cancer therapeutics .
Study 1: Antiviral Efficacy
In a study evaluating the antiviral efficacy of structurally similar compounds, it was found that certain derivatives exhibited comparable activity to acyclovir against HSV strains. The structural features that contributed to this activity included the presence of specific functional groups that enhance interaction with viral enzymes .
Study 2: Cytotoxicity Against Tumor Cells
Another investigation focused on the cytotoxic effects of thiophene-containing ureas on human osteosarcoma cells. The results indicated that these compounds could induce apoptosis in cancer cells at micromolar concentrations, highlighting their potential as anticancer agents .
Comparative Analysis
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-yl)urea | C10H14N2O2S | 226.30 g/mol | Antiviral, Cytotoxic |
| Acyclovir | C8H10N5O3 | 225.22 g/mol | Antiviral (HSV) |
| Thiophene Derivative A | C9H11N3O2S | 213.27 g/mol | Cytotoxic |
Q & A
Basic: What are the recommended synthetic pathways for 1-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea?
Answer:
The compound can be synthesized via multi-step urea formation. A common approach involves:
Cyclopropane precursor synthesis : React 1-(hydroxymethyl)cyclopropanemethanol with a methylating agent (e.g., methyl iodide) to introduce the hydroxymethyl group .
Thiophene derivatization : Thiophen-2-ylmethylamine is prepared via reductive amination of thiophene-2-carbaldehyde, followed by protection/deprotection steps .
Urea coupling : The cyclopropane and thiophene intermediates are combined using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous DMF to form the urea linkage .
Key validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using reversed-phase HPLC (>95%) .
Basic: How can researchers characterize the stability of this compound under varying pH conditions?
Answer:
Conduct accelerated stability studies:
- Buffer preparation : Dissolve the compound in PBS (pH 7.4), acetate buffer (pH 4.5), and carbonate buffer (pH 9.0) at 1 mg/mL .
- Incubation : Store solutions at 25°C and 40°C for 14 days. Sample aliquots at days 0, 7, and 14.
- Analysis : Use LC-MS to detect degradation products. Hydrolysis of the urea bond is expected under acidic conditions, while cyclopropane ring opening may occur at high pH .
Data interpretation : Compare degradation half-lives (t½) across pH levels to identify optimal storage conditions .
Advanced: How can crystallographic studies resolve contradictions in structure-activity relationship (SAR) predictions for this compound?
Answer:
X-ray crystallography is critical for validating SAR hypotheses:
Co-crystallization : Co-crystallize the compound with its target protein (e.g., FAD-dependent oxidoreductases) using vapor diffusion methods .
Electron density maps : Analyze maps to confirm the orientation of the hydroxymethylcyclopropyl group and thiophene moiety in the binding pocket. Discrepancies between computational docking and crystallographic data may arise from solvent effects or protein flexibility .
Thermal shift assays : Correlate binding affinity (ΔTm) with crystallographic occupancy to resolve false-positive SAR predictions .
Advanced: What methodologies are recommended for assessing the compound’s inhibitory activity against metalloenzymes?
Answer:
Use kinetic and spectroscopic assays:
Enzyme inhibition assays : Pre-incubate the compound with metalloenzymes (e.g., carbonic anhydrase) in Tris-HCl buffer (pH 7.5) at 25°C. Measure residual activity using a stopped-flow spectrophotometer .
Metal chelation studies : Perform UV-Vis titration (200–400 nm) to detect shifts in absorption spectra indicative of metal coordination (e.g., Zn<sup>2+</sup> or Fe<sup>3+</sup> binding) .
Competitive assays : Compare IC50 values with EDTA or other chelators to distinguish between direct inhibition and metal displacement .
Advanced: How can researchers address discrepancies in reported logP values for this compound?
Answer:
LogP variability often stems from measurement techniques. Mitigate this by:
Experimental validation :
- Shake-flask method : Partition the compound between n-octanol and water, quantify via HPLC .
- Chromatographic estimation : Use reversed-phase HPLC with a C18 column and correlate retention time with reference standards .
Computational refinement : Apply consensus logP models (e.g., ALOGPS, XLOGP3) and cross-validate with experimental data to identify outliers .
Basic: What strategies optimize the compound’s solubility for in vitro assays?
Answer:
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations (e.g., HP-β-CD) to enhance aqueous solubility .
- pH adjustment : Solubilize the compound in mildly acidic buffers (pH 4–5) if the urea group remains stable .
- Sonication : Apply pulsed ultrasound (30 s intervals, 40 kHz) to disrupt aggregates in aqueous media .
Advanced: How can NMR spectroscopy distinguish between rotational isomers of the urea moiety?
Answer:
Variable-temperature <sup>1</sup>H NMR : Perform experiments in DMSO-d6 from 25°C to 80°C. Rotamers exhibit coalescence of NH proton signals at elevated temperatures .
NOESY analysis : Detect spatial proximity between the hydroxymethylcyclopropyl and thiophenemethyl groups to confirm dominant rotamer conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
